4-(Diphenylmethoxy)piperidinium chloride

説明

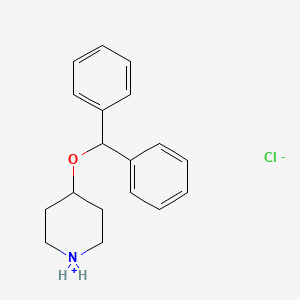

4-(Diphenylmethoxy)piperidinium chloride is a chemical compound with the molecular formula C18H22ClNO and a molecular weight of 303.82638 . It is also known by other names such as 4-(benzhydryloxy)piperidine hydrochloride and Ebastine EP Impurity C Hydrochloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines like Ebastine .

準備方法

The synthesis of 4-(Diphenylmethoxy)piperidinium chloride typically involves the reaction of diphenylmethanol with piperidine in the presence of hydrochloric acid. The reaction conditions often include:

Solvents: Chloroform or methanol

Temperature: Room temperature

Atmosphere: Inert atmosphere to prevent oxidation.

Industrial production methods may involve more scalable processes, but the fundamental reaction remains similar. The compound is usually obtained as a pale orange solid that is hygroscopic .

化学反応の分析

4-(Diphenylmethoxy)piperidinium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of 4-(Diphenylmethoxy)piperidinium chloride is as an intermediate in the synthesis of Ebastine, an antihistamine used for treating allergic conditions. The compound's structure facilitates various chemical reactions that lead to the formation of Ebastine, making it a crucial building block in its production .

Table 1: Synthesis Pathway for Ebastine

| Step | Intermediate Compound | Reaction Type | Conditions |

|---|---|---|---|

| 1 | This compound | Alkylation | Base-catalyzed |

| 2 | Ebastine | Final coupling | Acidic conditions |

Pharmacological Research

Research indicates that derivatives of this compound exhibit various pharmacological activities, including antihistaminic and potential neurochemical effects. Its analogs have been studied for their affinity towards dopamine transporters, suggesting possible applications in treating neurodegenerative disorders and substance abuse .

Case Study: Dopamine Transporter Affinity

In studies involving benztropine analogs similar to this compound, compounds demonstrated significant inhibition of dopamine uptake without producing stimulant effects. This characteristic could be leveraged for developing treatments for conditions such as cocaine dependence and attention disorders .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antihistamines. Its structural properties allow for modulation of neurotransmitter systems, which can be beneficial in:

- Cognitive Enhancement : Potential use in improving attention and reducing symptoms associated with ADHD.

- Addiction Treatment : As a dopamine antagonist, it may help in managing cocaine addiction by mitigating cravings and withdrawal symptoms.

- Neurodegenerative Disorders : Investigations into its use as an imaging probe for detecting dopamine binding sites could aid in diagnosing Parkinson's disease .

作用機序

The mechanism of action of 4-(Diphenylmethoxy)piperidinium chloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for Ebastine, it acts on histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms . The pathways involved include inhibition of histamine-induced signaling cascades, leading to decreased inflammation and allergic responses .

類似化合物との比較

4-(Diphenylmethoxy)piperidinium chloride can be compared with other similar compounds such as:

- **4-(Benzhydryloxy)piperidine

4-(Diphenylmethoxy)piperidine: Similar structure but without the chloride ion.

生物活性

4-(Diphenylmethoxy)piperidinium chloride (CAS No. 65214-86-0) is an organic compound with significant biological activity, particularly in pharmacological applications. Its structure consists of a piperidine ring substituted with a diphenylmethoxy group, which contributes to its unique properties.

Chemical Structure

The molecular formula of this compound is CHClNO. The compound exhibits a piperidine core, which is a six-membered saturated nitrogen-containing ring, functionalized with a diphenylmethoxy group. This structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to exhibit:

- Anticholinergic Activity : The compound acts as an antagonist at muscarinic acetylcholine receptors, which can influence cognitive and motor functions.

- Cardiovascular Effects : Studies indicate that it may have inotropic effects on cardiac tissues, enhancing contractility without significantly affecting heart rate .

Pharmacological Applications

- Neuropharmacology :

- Cardiac Function :

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further investigation is needed to fully characterize its efficacy against specific pathogens.

In Vitro Studies

A series of experiments conducted on isolated rat and guinea pig hearts demonstrated that this compound produced greater inotropic effects compared to other compounds in its class. Specifically:

- Study Results :

In Vivo Studies

In vivo studies have evaluated the compound's effects on animal models of neurological disorders:

- Behavioral Assessments :

Comparative Analysis

| Compound | Inotropic Effect | Anticholinergic Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Preliminary evidence |

| DPI 201-106 | Moderate | High | Not established |

| Benztropine | Low | High | Not established |

特性

IUPAC Name |

4-benzhydryloxypiperidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXROHDYGZFFVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65214-86-0 | |

| Record name | Piperidine, 4-(diphenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(diphenylmethoxy)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。